2-Hydrazinyl-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
Description
Chemical Structure: The compound (C₁₂H₁₁F₃N₄O) features a pyrimidine core substituted with a hydrazinyl group at position 2, a 4-methoxyphenyl group at position 4, and a trifluoromethyl (CF₃) group at position 6 (Figure 1). The hydrazinyl moiety enables nucleophilic reactivity, making it a versatile intermediate for synthesizing derivatives like Schiff bases or hydrazides .
Synthesis: As reported by Siddesh et al., this compound is synthesized via nucleophilic substitution of 4-(4-methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine with hydrazine hydrate. Subsequent condensation with aldehydes yields Schiff bases, while acylation produces hydrazides .
Properties
IUPAC Name |
[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O/c1-20-8-4-2-7(3-5-8)9-6-10(12(13,14)15)18-11(17-9)19-16/h2-6H,16H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPUBOIRWLCDMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)NN)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801179604 | |
| Record name | 2-Hydrazinyl-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801179604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-33-4 | |
| Record name | 2-Hydrazinyl-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydrazinyl-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801179604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine typically involves the reaction of 4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazinyl derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds, including 2-Hydrazinyl-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine, exhibit significant anticancer properties. For instance, studies have shown that hydrazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation and survival .
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of hydrazine-based pyrimidines and their effects on cancer cell lines. The results demonstrated that certain derivatives had IC50 values in the low micromolar range against breast cancer cells, suggesting promising therapeutic potential .
2. Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Research has shown that hydrazinyl pyrimidines can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
Data Table: Antimicrobial Activity
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Materials Science Applications
1. UV Absorption and Stabilization
The trifluoromethyl group in the structure of this compound enhances its stability against UV radiation. This property makes it suitable as a UV stabilizer in polymers and coatings .
Case Study:
Research conducted by Amadis Chemical highlighted the use of this compound in formulating UV-resistant coatings for outdoor applications. The study reported that incorporating this compound into polymer matrices significantly improved their resistance to photodegradation compared to conventional stabilizers .
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position Variations
2-Hydrazinyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
- Structure : Differs in the methoxy group position (meta vs. para on the phenyl ring).
2-Hydrazinyl-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
Core Modifications and Functional Group Replacements
4-Cyclopropyl-2-hydrazinyl-6-(trifluoromethyl)pyrimidine
- Structure : Replaces the 4-methoxyphenyl group with a cyclopropyl ring.
2-Hydrazinyl-6-phenyl-4-(thiophen-2-yl)-4,5-dihydropyrimidine
Trifluoromethyl Group Analogues
6-(4-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)pyrimidine
- Structure : Replaces hydrazinyl with a methyl group.
- Methyl groups may enhance metabolic stability but reduce hydrogen-bonding capacity .
2-Amino-4-(trifluoromethyl)pyrimidine
- Structure : Lacks both hydrazinyl and methoxyphenyl groups.
- Impact : Simpler structure with fewer steric effects but diminished versatility in drug design .
Biological Activity
2-Hydrazinyl-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a hydrazinyl group, a methoxyphenyl moiety, and a trifluoromethyl group attached to a pyrimidine ring, which contributes to its unique properties and biological activities.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit potent anticancer activity. For instance, phenylpyrazolo[3,4-d]pyrimidine derivatives were shown to inhibit cancer cell growth effectively, with IC50 values ranging from 0.3 to 24 µM against various cancer cell lines, including MCF-7 . The mechanism involves the induction of apoptosis and inhibition of cell migration and cycle progression.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The hydrazinyl group can form covalent bonds with active site residues of target enzymes, thereby inhibiting their function. The trifluoromethyl group enhances binding affinity due to increased lipophilicity and electronic effects.
Antimicrobial Activity
Similar compounds have also been investigated for antimicrobial properties. A study highlighted the importance of substituents in determining antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli. Compounds with trifluoromethyl groups often exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts .
Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-hydrazinyl-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine, and how can reaction yields be improved?
- Methodology : The compound is typically synthesized via multi-step reactions, starting with hydrazine derivatives and functionalized pyrimidine precursors. For example, hydrazine intermediates can be reacted with trifluoromethyl-substituted pyrimidines under reflux in polar aprotic solvents (e.g., DMF) with a base like triethylamine (EtN) to facilitate cyclization . Yield optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of hydrazine to pyrimidine), reaction time (8–12 hours), and purification via recrystallization (ethanol/water mixtures) . Key analytical data (e.g., melting points, IR, H/C NMR) should match reference spectra from peer-reviewed studies .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
- Methodology :
- NMR : H NMR should show peaks for the hydrazinyl group (~δ 3.5–4.5 ppm as a broad singlet), methoxyphenyl aromatic protons (δ 6.8–7.4 ppm), and trifluoromethyl splitting patterns (F NMR at ~δ -60 to -70 ppm) .
- IR : Look for N–H stretches (~3300 cm), C=O/C=N vibrations (~1650 cm), and CF bands (~1150 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M+H] with m/z matching the theoretical molecular weight (e.g., ~327.12 g/mol) .
Q. What preliminary biological activity screens are recommended for this compound?
- Methodology : Start with in vitro assays to evaluate antimicrobial, anticancer, or enzyme inhibition potential. For example:
- Antimicrobial : Use disc diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .
- Enzyme Inhibition : Test against kinases or proteases using fluorometric or colorimetric substrates (e.g., ATPase activity assays) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
Q. How do solubility and stability profiles impact experimental design?
- Methodology :
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4). Poor solubility may require derivatization (e.g., hydrochloride salts) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrazine cleavage) indicate need for inert storage conditions (N atmosphere, -20°C) .
Advanced Research Questions
Q. What reaction mechanisms govern the formation of the hydrazinyl-pyrimidine core?
- Methodology : The synthesis likely proceeds via nucleophilic aromatic substitution (SNAr) or cyclocondensation. Computational studies (DFT) can model transition states, while isotopic labeling (e.g., N-hydrazine) tracks bond formation. Kinetic studies under varying temperatures/pH reveal rate-determining steps . Conflicting mechanisms in literature (e.g., radical vs. ionic pathways) require validation via trapping experiments (e.g., TEMPO for radicals) .
Q. How can contradictory spectral or biological data across studies be resolved?
- Methodology :
- Spectral Discrepancies : Cross-validate using multiple techniques (e.g., X-ray crystallography for absolute configuration vs. NMR) . For example, conflicting H NMR shifts may arise from solvent polarity or tautomerism .
- Biological Variability : Standardize assay protocols (e.g., cell passage number, serum-free conditions) and use positive controls (e.g., doxorubicin for cytotoxicity). Meta-analyses of IC values across studies can identify outliers .
Q. What strategies identify pharmacological targets for this compound?
- Methodology :
- Target Deconvolution : Use affinity chromatography (immobilized compound + cell lysates) followed by LC-MS/MS to identify binding proteins .
- Molecular Docking : Screen against kinase or GPCR libraries (PDB structures) to predict binding affinities. Validate with mutagenesis (e.g., alanine scanning of predicted binding residues) .
- Transcriptomics : RNA-seq of treated vs. untreated cells reveals pathway enrichment (e.g., apoptosis, DNA repair) .
Q. How can computational modeling optimize derivative design?
- Methodology :
- QSAR : Build models using descriptors (logP, polar surface area) and bioactivity data to predict derivatives with enhanced potency .
- MD Simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to assess binding stability and guide functional group substitutions (e.g., replacing methoxy with ethoxy for improved lipophilicity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
